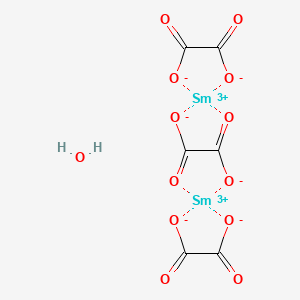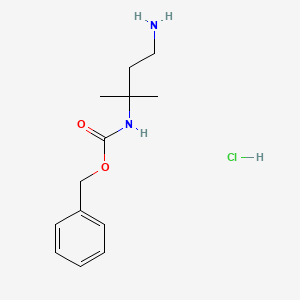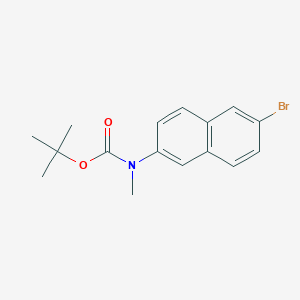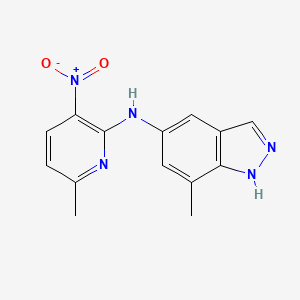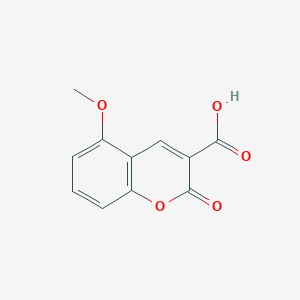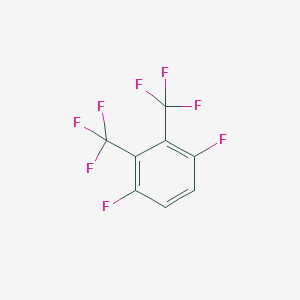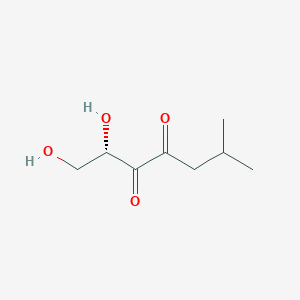
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione: is an organic compound with the molecular formula C8H14O4 It is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and the process is often monitored using advanced analytical techniques to ensure product purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as dihydroxy ketones, secondary alcohols, and substituted heptanediones, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or activator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2S-1,2-Dihydroxy-6-methyl-3,4-heptanedione can be compared with other similar compounds such as:
1,2-Dihydroxy-3,4-heptanedione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Dihydroxy-6-methyl-3,4-octanedione: Has an additional carbon in the chain, which can influence its physical and chemical properties.
1,2-Dihydroxy-6-methyl-3,4-pentanedione: Shorter carbon chain, leading to different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H14O4 |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(2S)-1,2-dihydroxy-6-methylheptane-3,4-dione |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(10)8(12)7(11)4-9/h5,7,9,11H,3-4H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
UKHFWTSLPZTZFU-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)CC(=O)C(=O)[C@H](CO)O |
Kanonische SMILES |
CC(C)CC(=O)C(=O)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


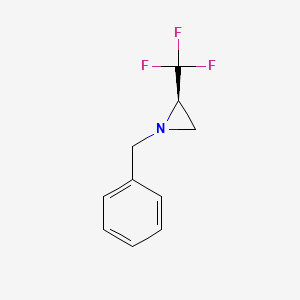
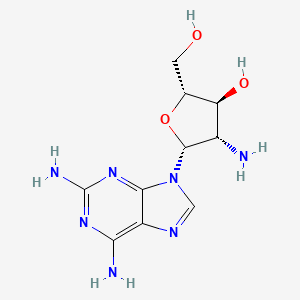
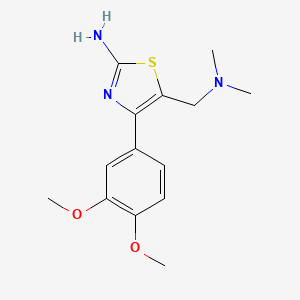
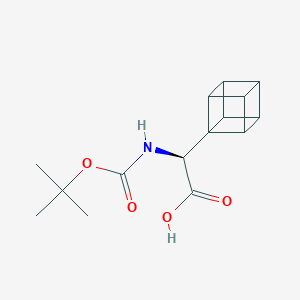
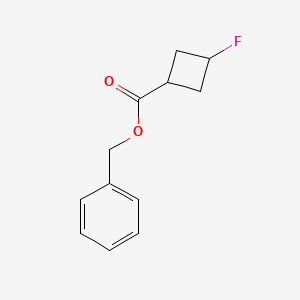
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
